molecular formula C16H17NO3 B13451328 Methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate

Methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate

Cat. No.: B13451328
M. Wt: 271.31 g/mol
InChI Key: IFZLRWILMORZCV-OAHLLOKOSA-N
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Description

Methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate is a chiral compound with the molecular formula C₁₆H₁₇NO₃ (free base) and exists as a hydrochloride salt (C₁₆H₁₇NO₃·HCl) in its commonly reported form . Its structure features:

  • A propanoate ester backbone.
  • A 3-phenoxyphenyl group (a biphenyl system linked via an ether oxygen) at the β-position.
  • An amino group in the (R)-configuration at the α-carbon.

The compound's chirality and aromatic substitution pattern make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or agrochemical applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1

InChI Key

IFZLRWILMORZCV-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-phenoxybenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate.

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amino derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenoxy group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The table below compares key features of Methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate with its closest analogs:

Compound Name Molecular Formula Substituent Molar Mass (g/mol) Key Structural Features Biological Activity (Reported) References
This compound hydrochloride C₁₆H₁₇NO₃·HCl 3-phenoxyphenyl 299.77 (salt) Ether-linked biphenyl, chiral center, ester Not reported
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride C₁₀H₁₂ClNO₂·HCl 3-chlorophenyl 213.66 (free base) Chlorine substituent, ester Not reported
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate C₁₃H₁₅NO₄ 1,3-benzodioxol-5-yl 249.26 Benzodioxol ring, ethyl ester Not reported
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid C₁₀H₁₀F₃NO₂ 3-trifluoromethylphenyl 245.19 Carboxylic acid, CF₃ group Not reported
Key Observations:

Chlorophenyl (): The electron-withdrawing Cl atom may enhance electrophilic reactivity but reduce solubility compared to phenoxyphenyl . Trifluoromethylphenyl (): The CF₃ group enhances metabolic stability and electronegativity, influencing binding affinity in biological systems .

Functional Group Variations :

  • The ester group in the target compound and its analogs (e.g., ) contrasts with the carboxylic acid in , which impacts ionization state and membrane permeability.

Physicochemical Properties

  • Solubility: The phenoxyphenyl group likely reduces aqueous solubility compared to benzodioxol or carboxylic acid analogs.
  • Chirality : All compounds compared retain the (R)-configuration, critical for enantioselective interactions in biological systems.
  • Spectroscopic Data: 1H NMR (): For compound 3q, signals at δ 7.36–7.25 (aromatic protons) and δ 3.75 (ester methyl) highlight substituent-specific shifts . Similar shifts are expected for the target compound’s phenoxyphenyl protons.

Implications for Research and Development

  • Medicinal Chemistry: The phenoxyphenyl group’s lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for central nervous system (CNS)-targeted drugs.
  • SAR Studies : Systematic comparisons with chlorophenyl, benzodioxol, and trifluoromethylphenyl analogs could elucidate substituent effects on receptor binding or metabolic stability.

Biological Activity

Methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by an amino group and a phenoxy group, suggests diverse interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 271.31 g/mol
  • IUPAC Name : Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate

Structural Features

The compound features:

  • A chiral center , which contributes to its optically active properties.
  • An amino group that can participate in hydrogen bonding and ionic interactions.
  • A phenoxy group that enhances hydrophobic interactions, potentially stabilizing interactions with biological targets.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on proteins or enzymes, modulating their activity.
  • Hydrophobic Interactions : The phenoxy group may enhance hydrophobic interactions, contributing to the stability of the ligand-receptor complexes.

These interactions could lead to various biological effects, including potential therapeutic applications in treating diseases related to enzyme dysfunction or receptor signaling.

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds. For example, a series of derivatives structurally similar to this compound were tested against various pathogens:

CompoundTarget PathogenActivity
Compound AStaphylococcus aureusWeakly active
Compound BSchizosaccharomyces pombeStrongly active
Compound CCandida albicansNo activity

While specific data on this compound is limited, these findings suggest a potential for antimicrobial activity through structural modifications .

Therapeutic Applications

The compound's unique structure positions it as a candidate for therapeutic applications. Preliminary studies indicate potential uses in:

  • Cancer Treatment : Similar compounds have shown inhibitory effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Neuroinflammation : Its interaction with receptors involved in neuroinflammatory processes could provide insights into its role in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antiproliferative Activity : A series of analogs demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.69 μM to 11 μM .
  • Molecular Docking Studies : These studies revealed binding affinities and interaction profiles that suggest the compound's potential as an inhibitor for specific enzymes involved in disease pathways .

Summary of Findings

The following table summarizes key findings from recent studies on similar compounds:

Study FocusFindings
Antimicrobial ActivityWeak activity against S. aureus, strong against S. pombe
Antiproliferative EffectsIC50 values ranging from 0.69 μM to 11 μM against cancer cell lines
Molecular InteractionsSignificant binding affinities with target enzymes

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